4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a tetrahydroisoquinoline core with a dimethyl substitution at the 4-position and a carbonitrile group at the 8-position.
Mechanism of Action
Target of Action
Similar compounds like 1,2,3,4-tetrahydroisoquinoline (tiq) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), have been shown to have a broad spectrum of action in the brain .
Mode of Action
It’s known that 1metiq, a similar compound, has neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
It’s known that similar compounds like tiq and 1metiq affect dopamine metabolism .
Pharmacokinetics
It’s known that the hydrochloride salt form of similar compounds can be easily absorbed in the body, suggesting good bioavailability .
Result of Action
It’s known that similar compounds like 1metiq demonstrate neuroprotective action against neurotoxicity .
Action Environment
It’s known that similar compounds like tiq and 1metiq, independent of direct interaction with biological structures, possess intrinsic antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of acidic catalysts such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include nitrones, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, known for its neuroprotective properties.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile: A similar compound with a carbonitrile group at the 5-position instead of the 8-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1-position, known for its neuroprotective and anti-addictive properties.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWYBTIBSACTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(C=CC=C21)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744844 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-31-0 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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